molecular formula C14H18N2O3 B2638493 Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate CAS No. 117652-36-5

Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate

Cat. No.: B2638493
CAS No.: 117652-36-5
M. Wt: 262.309
InChI Key: COOMOLLAJWPFDT-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate is a chemical compound with the CAS Number 117652-36-5 and a molecular formula of C 14 H 18 N 2 O 3 . It has a molecular weight of 262.30 g/mol . The compound is a specialty organic building block offered for research and development purposes. As a substituted amino acetate ester, it features both cyanoethyl and methoxyphenyl functional groups, making it a potential intermediate in organic synthesis and pharmaceutical development . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

IUPAC Name

ethyl 2-[N-(2-cyanoethyl)-4-methoxyanilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-3-19-14(17)11-16(10-4-9-15)12-5-7-13(18-2)8-6-12/h5-8H,3-4,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOMOLLAJWPFDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(CCC#N)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate typically involves the reaction of ethyl bromoacetate with 4-methoxyaniline in the presence of a base, followed by the addition of acrylonitrile . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development : Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate is under investigation for its potential pharmacological properties. Compounds with similar structural features have shown promise in modulating various biological pathways, indicating that this compound may also possess therapeutic effects. Initial studies suggest interactions with proteins involved in metabolic pathways or cellular signaling, which could lead to novel drug candidates targeting diseases such as cancer or metabolic disorders.
  • Synthesis of Bioactive Molecules : The compound serves as a precursor in the synthesis of other bioactive molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry, where it can be modified to create derivatives with enhanced biological activity.
  • Analytical Chemistry : this compound is utilized in analytical chemistry for various assays. It can act as a standard in chromatography and spectroscopic methods due to its well-defined chemical structure, aiding in the identification and quantification of similar compounds in research settings .

Chemical Research Applications

  • Reactivity Studies : The compound is involved in interaction studies focusing on its reactivity with biological targets such as enzymes and receptors. Understanding these interactions is critical for elucidating its mechanism of action and potential therapeutic applications. Research indicates that compounds with similar structures may exhibit significant binding affinities to various biomolecules.
  • Synthetic Methodology : The synthesis of this compound typically involves multi-step processes that require precise control over reaction conditions. This aspect highlights its role in developing new synthetic methodologies that can be applied to other complex organic compounds.
  • Buffering Agent : In biochemical applications, this compound has been noted for its use as a non-ionic organic buffering agent in cell culture environments, maintaining pH stability within the range of 6 to 8.5. This functionality is crucial for experiments requiring consistent pH levels for optimal cell growth and function .

Case Study 1: Pharmacological Activity

A study investigated the pharmacological properties of derivatives related to this compound, revealing potential anti-inflammatory effects. These findings suggest that similar compounds may reduce ulcerogenic potential compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), highlighting their therapeutic promise .

Case Study 2: Synthetic Applications

Research has demonstrated the utility of this compound in synthesizing more complex organic molecules through innovative synthetic routes. The compound's reactivity allows chemists to explore new pathways for creating pharmaceuticals with improved efficacy and reduced side effects .

Mechanism of Action

The mechanism of action of Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogs

Ethyl 2-(4-chloro-2-[ethyl(4-methoxyphenyl)amino]phenyl)acetate (14f)
  • Structure: Differs by a chlorine atom at the 4-position of the phenyl ring and an ethyl group instead of a cyanoethyl substituent on the nitrogen.
  • Synthesis : Prepared via sequential alkylation with ethyl iodide and esterification, achieving moderate yields after flash chromatography .
  • Applications : Likely used in medicinal chemistry for its halogenated aromatic system, which enhances lipophilicity and binding affinity.
Ethyl 2-[(4-methoxyphenyl)amino]acetate (CAS 50845-77-7)
  • Structure: Lacks the 2-cyanoethyl group, featuring only a 4-methoxyphenyl substituent on the amino group.
  • Properties : Higher purity (98%) and simpler synthesis route, making it a common intermediate for pharmaceuticals .
  • Reactivity: The absence of the cyano group reduces electrophilicity, limiting its utility in cyano-dependent coupling reactions.
Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate (CAS 18522-99-1)
  • Structure : Contains a ketone group (2-oxo) in the acetate chain, altering electronic properties.
  • Characterization : Validated via LCMS, NMR, and FTIR, with applications in medicinal chemistry and agrochemicals .
  • Key Difference : The ketone enhances hydrogen-bonding capacity, influencing solubility and biological interactions.
Ethyl 2-[[(Z)-2-cyano-2-(4-fluorophenyl)ethenyl]amino]acetate (CAS 1000339-81-0)
  • Structure: Features a fluorophenyl-ethenyl-cyano group instead of the 4-methoxyphenyl-cyanoethyl system.
  • Applications : Fluorine atoms improve metabolic stability, making this compound a candidate for drug discovery.

Physicochemical Properties

Compound Melting Point (°C) Molecular Formula Key Functional Groups
Target Compound N/A C₁₄H₁₇N₂O₄ Cyanoethyl, 4-methoxyphenyl
Ethyl 2-((4-methoxyphenyl)amino)acetate N/A C₁₁H₁₅NO₃ 4-Methoxyphenylamino
Compound 2f () 215.8–217.7 C₁₉H₁₆N₄O₅S Nitrophenyl, thioether
Ethyl 2-oxoacetate derivative (CAS 18522-99-1) N/A C₁₁H₁₁NO₅ Ketone, ester
  • Fluorinated derivatives (e.g., CAS 1000339-81-0) exhibit higher thermal stability due to C-F bonds .

Biological Activity

Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular structure:

  • Molecular Formula : C13H16N2O3
  • CAS Number : 117652-36-5

The compound features an ethyl ester group, a cyanoethyl moiety, and a methoxyphenyl amino group. These functionalities contribute to its reactivity and potential interactions with biological systems.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The cyanoethyl group acts as an electrophile, capable of forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects.

Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibition properties. Compounds with similar structures have shown potential in inhibiting key metabolic enzymes, suggesting that this compound could have therapeutic applications in metabolic disorders or cancer treatment.

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. The presence of the methoxy group on the phenyl ring is believed to enhance the compound's efficacy against various pathogens .

Comparative Analysis with Similar Compounds

To better understand the unique features of this compound, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
Ethyl 2-aminoacetateC4H9NO2Simple amino acid derivativeLacks cyano group
Ethyl cyanoacetateC5H7NO2Contains cyano groupNo aromatic substitution
4-MethoxyphenethylamineC10H13NO2Aromatic amine without ester functionalityNo cyano or acetate groups
This compound C13H16N2O3 Contains both cyano and methoxy functionalities along with an ethyl acetate structurePotential for enhanced reactivity and biological activity

This table illustrates how this compound stands out due to its combination of functional groups, which may enhance its biological activity compared to similar compounds.

Case Studies and Research Findings

  • Antimicrobial Studies : A study demonstrated that compounds similar to this compound exhibited significant activity against fungal strains, suggesting potential applications in antifungal therapies .
  • Enzyme Interaction Studies : Initial findings indicate that this compound interacts with enzymes involved in metabolic pathways, potentially offering new avenues for therapeutic intervention in metabolic diseases.
  • Pharmacological Potential : Ongoing research is focused on elucidating the pharmacological mechanisms underlying the observed activities of this compound. Further studies are necessary to confirm its efficacy and safety profiles in clinical settings.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate, and how do variations in reagents affect yield?

  • Methodological Answer : The synthesis of structurally related acetamide derivatives (e.g., ethyl 2-(N-aryl-sulfamoyl)acetates) typically involves nucleophilic substitution or coupling reactions. For instance, ethyl 2-(chlorosulfonyl)acetate reacts with substituted anilines under controlled conditions (e.g., −78°C to 23°C, THF/DCM solvents) to yield sulfonamide intermediates with ~79% yield . For the target compound, substituting the sulfamoyl group with a cyanoethyl-aryl-amino moiety may require optimizing the stoichiometry of 2-cyanoethylamine and 4-methoxyaniline derivatives. Column chromatography (silica gel) and recrystallization are standard purification methods for similar esters .

Q. How can researchers validate the purity and structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • 1H NMR : For analogous ethyl esters (e.g., Ethyl 2-(N-(4-methoxyphenyl)sulfamoyl)acetate), characteristic signals include δ 1.34 (t, CH3), 3.83–4.30 (CH2/OCH2), and aromatic protons at δ 6.88–7.14 . The cyanoethyl group’s nitrile proton may appear as a singlet near δ 2.5–3.0.
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with calculated masses (e.g., C14H17N3O3 requires m/z 275.127). Discrepancies >2 ppm warrant reanalysis .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for this compound when tested across different cell lines?

  • Methodological Answer : Discrepancies may arise from differential expression of target proteins (e.g., microtubule-associated proteins in cancer cells). To address this:

Perform target engagement assays (e.g., SPR or ITC) to quantify binding affinity to proposed targets .

Use isoform-specific inhibitors to validate selectivity (e.g., tubulin polymerization assays for anticancer activity) .

Cross-validate data with transcriptomic profiling (RNA-seq) to identify resistance mechanisms in non-responsive cell lines .

Q. How does the electronic nature of the 4-methoxyphenyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-donating methoxy group enhances aryl ring nucleophilicity, facilitating coupling reactions (e.g., Buchwald-Hartwig amination). Computational studies (DFT) can map charge distribution on the aryl ring, while Hammett substituent constants (σ⁺) predict reactivity trends. For example, methoxy-substituted aryl amines exhibit faster oxidative addition with Pd catalysts compared to electron-withdrawing groups .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

  • Methodological Answer :

  • Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Cu-mediated cross-dehydrogenative coupling) to control stereochemistry .
  • Process Optimization : Monitor reaction parameters (temperature, solvent polarity) via DoE (Design of Experiments). For example, THF/EtOH mixtures at −78°C reduce racemization in similar glycine derivatives .

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